Rhodamine 101 chemical structure and properties
Rhodamine 101 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Rhodamine 101. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for a common application is provided. Additionally, a key experimental workflow is visualized using the Graphviz DOT language.
Chemical Structure and Identification
Rhodamine 101 is a fluorescent dye belonging to the rhodamine family of xanthene dyes. It is commercially available in two primary forms: as an inner salt and as a chloride salt. The core structure consists of a xanthene ring system substituted with a carboxyphenyl group and fused julolidine (B1585534) rings, which restrict the rotation of the amino groups and contribute to its high fluorescence quantum yield and environmental stability.
The chemical identifiers for both the inner salt and chloride salt forms of Rhodamine 101 are provided in the table below.
| Identifier | Rhodamine 101 (Inner Salt) | Rhodamine 101 (Chloride Salt) |
| CAS Number | 116450-56-7[1][2][3][4] | 64339-18-0[5][6][7] |
| Molecular Formula | C₃₂H₃₀N₂O₃[1][2][3] | C₃₂H₃₁ClN₂O₃[5][7] |
| Molecular Weight | 490.59 g/mol [1][3][4] | 527.05 g/mol [5][8] |
| IUPAC Name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, inner salt[2][9] | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride |
| SMILES | [O-]C(=O)c1ccccc1C2=C3C=C4CCC[N+]5=C4C(CCC5)=C3Oc6c7CCCN8CCCc(cc26)c78[4] | c1ccc(c(c1)-c2c3cc4CCCN5CCCc(c45)c3[o+]c6c7CCCN8CCCc(cc26)c78)C(=O)O.[Cl-][8] |
| InChI Key | MUSLHCJRTRQOSP-UHFFFAOYSA-N[2][10] | ANORACDFPHMJSX-UHFFFAOYSA-N[7][8] |
Physicochemical and Spectroscopic Properties
Rhodamine 101 is highly regarded for its exceptional photophysical properties, including high molar absorptivity, a quantum yield approaching unity in some solvents, and excellent photostability. These characteristics make it a preferred fluorescent probe in various applications.
Physical Properties
| Property | Value | Notes |
| Appearance | Green crystalline solid[7] | |
| Melting Point | >300 °C (decomposes)[7] | |
| Solubility | Soluble in methanol (B129727) and DMSO.[3] Sparingly soluble in ethanol (B145695) (0.1 mg/mL for inner salt).[2][11][12] | Solubility of the chloride salt is higher in ethanol (11 mg/mL) and water (1.5 mg/mL) with sonication. |
Spectroscopic Properties
The spectral properties of Rhodamine 101 can be influenced by the solvent environment. The following table summarizes key spectroscopic parameters.
| Property | Value | Solvent |
| Excitation Maximum (λex) | 560 nm | Methanol[3] |
| 565 nm | Ethanol[2][11] | |
| 567 nm | Methanol | |
| 569 nm | Not specified | |
| Emission Maximum (λem) | 589 nm | Methanol[3] |
| 590 nm | Not specified | |
| 595 nm | Ethanol[2][11] | |
| Molar Absorptivity (ε) | 1.05 x 10⁵ L·mol⁻¹·cm⁻¹ | Methanol (at 567 nm) |
| Fluorescence Quantum Yield (Φf) | ~1.0 | Ethanol[7] |
| 0.913 | Ethanol[13] | |
| Fluorescence Lifetime (τ) | 4.16 ns | Not specified[8] |
| 4.32 ns | Not specified |
Experimental Protocols
Rhodamine 101 and its analogs are widely used in cellular imaging and functional assays. A prominent application is in the study of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which are crucial in drug resistance. The following is a detailed protocol for a P-glycoprotein-mediated efflux assay using a rhodamine dye, adapted for Rhodamine 101.
P-glycoprotein (P-gp) Efflux Assay in Live Cells using Flow Cytometry
This assay measures the function of P-gp by quantifying the efflux of a fluorescent substrate, Rhodamine 101, from cells. Increased efflux results in lower intracellular fluorescence.
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line (e.g., MCF7).
-
Rhodamine 101 stock solution (1 mM in DMSO).
-
P-gp inhibitor (e.g., Verapamil or PSC 833) stock solution.
-
Cell culture medium (e.g., RPMI 1640).
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Phosphate-buffered saline (PBS).
-
Flow cytometer.
Methodology:
-
Cell Preparation:
-
Culture P-gp overexpressing and parental cells to 70-80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in pre-warmed culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Rhodamine 101 Loading:
-
To 1 mL of cell suspension, add Rhodamine 101 to a final concentration of 0.5-1.0 µM.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Efflux and Inhibition:
-
Following incubation, centrifuge the cells and wash twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Divide the cell suspension into two tubes:
-
Efflux: Incubate at 37°C for 60-90 minutes to allow for P-gp mediated efflux.
-
Inhibition: Add a P-gp inhibitor (e.g., 50 µM Verapamil) and incubate under the same conditions as the efflux sample.
-
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice to stop the transport process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Excite the cells with a 488 nm or 561 nm laser and collect the emission using an appropriate filter for Rhodamine 101 (e.g., 585/42 nm or similar).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Data Interpretation:
-
Parental cells, lacking significant P-gp expression, should exhibit high fluorescence intensity.
-
P-gp overexpressing cells will show lower fluorescence due to active efflux of Rhodamine 101.
-
Treatment with a P-gp inhibitor should restore fluorescence in the overexpressing cells to a level similar to that of the parental cells.
Visualization of Experimental Workflow
The following diagram, generated using the Graphviz DOT language, illustrates the workflow of the P-glycoprotein efflux assay.
Workflow for P-glycoprotein (P-gp) mediated efflux assay using Rhodamine 101.
This guide provides a foundational understanding of Rhodamine 101 for its effective application in research and development. Its robust chemical and photophysical properties, when coupled with well-defined experimental protocols, make it an invaluable tool in cellular and molecular biology.
References
- 1. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of rhodamines efflux mediated by the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers[v1] | Preprints.org [preprints.org]
- 8. osti.gov [osti.gov]
- 9. Kinetic Analysis of Rhodamines Efflux Mediated by the Multidrug Resistance Protein (MRP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
